molecular formula C20H28O B12635234 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran

6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran

Cat. No.: B12635234
M. Wt: 284.4 g/mol
InChI Key: USDNJLFMSOKPKT-UHFFFAOYSA-N
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Description

6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is a complex organic compound with a unique structure that includes a tetrahydropyran ring, phenyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the phenyl and methyl groups. Common synthetic routes may involve:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Addition of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-hepten-2-one: A compound with a similar structure but lacking the tetrahydropyran ring.

    2-methyl-2-hepten-6-one: Another related compound with a different arrangement of the methyl groups.

Uniqueness

6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring, phenyl group, and multiple methyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyloxane

InChI

InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9,11-12,17,19-20H,3,8,10,13-14H2,1-2,4H3

InChI Key

USDNJLFMSOKPKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(O1)C2=CC=CC=C2)C(=C)CCC=C(C)C

Origin of Product

United States

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